![molecular formula C7H7Br2NO2 B6302441 6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide CAS No. 2301850-92-8](/img/structure/B6302441.png)
6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide
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Overview
Description
6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide, commonly referred to as 6-BMPCA-HBr, is an organic compound with a carboxylic acid group and a bromomethyl group. It is a white, crystalline solid that is soluble in water and ethanol. 6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is also used as a reagent in laboratory experiments. This article will provide an overview of 6-BMPCA-HBr, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis for the preparation of various compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of heterocyclic compounds, such as pyridines and indoles, which are important building blocks for drug discovery.
Mechanism of Action
6-BMPCA-HBr acts as a brominating agent in organic synthesis. It reacts with an organic substrate to form a bromoalkyl compound. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
6-BMPCA-HBr has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-BMPCA-HBr in laboratory experiments is its high reactivity. It is a powerful brominating agent that is capable of producing a wide range of bromoalkyl compounds. However, it is also a corrosive compound and should be handled with care. It should be stored in a cool, dry place and should not be exposed to light or heat.
Future Directions
Future research should focus on the biochemical and physiological effects of 6-BMPCA-HBr in humans and animals. Additionally, further research should be conducted to develop more efficient and cost-effective synthesis methods for 6-BMPCA-HBr. Finally, research should be conducted to explore the potential applications of 6-BMPCA-HBr in drug discovery and medicinal chemistry.
Synthesis Methods
6-BMPCA-HBr can be synthesized from the reaction of 2-bromopyridine and bromoacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields 6-BMPCA-HBr as a white crystalline solid.
properties
IUPAC Name |
6-(bromomethyl)pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKSIHGROPUUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide |
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